Furan-d4

描述

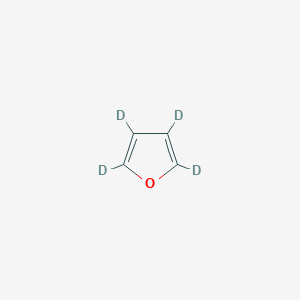

It is a colorless, volatile liquid with a molecular formula of C4D4O and a molecular weight of 72.10 g/mol . The compound is characterized by the replacement of hydrogen atoms in furan with deuterium atoms, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

准备方法

Synthetic Routes and Reaction Conditions

Furan-d4 can be synthesized through several methods. One common approach involves the deuteration of furan using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound often involves the use of deuterated reagents and solvents to ensure high isotopic purity. The process may include multiple steps of purification and distillation to achieve the desired concentration of deuterium in the final product .

化学反应分析

Pyrolysis and Thermal Decomposition

Furan-d4 undergoes pyrolysis in microreactors (100–200 μsec residence time, 1200–1700 K), producing primary decomposition products via carbene intermediates :

Mechanism :

-

Step 1 : Ring opening to α/β-carbenes (L-C₄D₄O).

-

Step 2 : Fragmentation of carbenes:

Diels–Alder Reactivity

This compound participates in Diels–Alder reactions, though with reduced reactivity compared to cyclopentadiene due to diminished aromatic stabilization energy :

| Parameter | This compound + Maleic Anhydride | Cyclopentadiene + Maleic Anhydride |

|---|---|---|

| Activation Energy | 22.3 kcal/mol | 18.1 kcal/mol |

| Endo Selectivity | 55% | 95% |

Key Factors :

-

Strain Energy : 12.8 kcal/mol destabilization for this compound vs. 15.2 kcal/mol for cyclopentadiene .

-

Interaction Energy : Weaker orbital overlap in this compound reduces stabilization at transition states .

OH Radical-Initiated Oxidation

Gas-phase reactions with OH radicals yield unsaturated dicarbonyls :

| Reactant | Product | Yield (%) |

|---|---|---|

| This compound | DC(O)CD=CDCHO (E-isomer) | 75 ± 5 |

| 2-Methylfuran | CD₃C(O)CD=CDCHO | 31 ± 5 |

Mechanism :

-

OH addition to the α-position, followed by H abstraction and ring opening.

Catalytic C–H and C–O Alumination

Palladium-catalyzed reactions with aluminum reagents exhibit distinct KIEs :

| Reaction Type | KIE (this compound vs. Furan) | Rate-Limiting Step |

|---|---|---|

| C–H Alumination | 4.8 ± 0.3 | C–H bond cleavage |

| C–O Alumination | 1.0 ± 0.1 | Oxidative addition of Al |

Implications :

-

C–H functionalization proceeds via σ-bond metathesis.

-

C–O cleavage involves oxidative addition without isotopic discrimination .

Isotopic Tracers in Mechanistic Studies

This compound is pivotal for elucidating pathways:

科学研究应用

Analytical Chemistry Applications

Furan-d4 is primarily employed in gas chromatography-mass spectrometry (GC-MS) to improve the detection and quantification of furan in food products. Its use as an internal standard helps compensate for variations during sample preparation and analysis.

Methodology Overview

- Sample Preparation : Food samples are fortified with this compound before analysis. This involves weighing specific portions of food into headspace vials, adding a saline solution or water, and sealing the vials for analysis.

- Detection Techniques : The detection is typically performed using automated headspace sampling followed by GC-MS. The method allows for the identification of furan and its deuterated form through specific mass-to-charge ratios (m/z) .

Determination of Furan Levels in Food Products

A study conducted by PerkinElmer demonstrated the effectiveness of using this compound in quantifying furan levels across various food samples, including coffee and canned goods. The researchers employed a five-level calibration scheme to establish a reliable quantification method.

| Calibration Level | Furan Concentration (ppb) | Average Relative Response |

|---|---|---|

| 1 | 10 | 0.098 |

| 2 | 20 | 0.184 |

| 3 | 40 | 0.904 |

| 4 | 80 | 1.900 |

| 5 | 160 | 3.709 |

This study highlighted that the detection limit for furan was approximately 0.5 ppb, showcasing the sensitivity of the method when using this compound as an internal standard .

Simultaneous Analysis of Furan and Its Derivatives

Recent research focused on developing a simultaneous analysis method for furan and its derivatives using solid-phase extraction coupled with tandem mass spectrometry (GC-MS/MS). The study validated the method's precision and recovery rates across various food matrices, confirming the utility of this compound in complex sample environments .

Regulatory Frameworks and Method Validation

This compound's application is also significant within regulatory frameworks where food safety is paramount. The FDA has established protocols for determining furan levels in foods, utilizing methods that include this compound for enhanced accuracy .

Method Validation Parameters

- Limit of Detection (LOD) : Approximately 0.5 ppb.

- Recovery Rates : Generally above 80%, indicating reliable extraction efficiency.

- Precision : Evaluated through repeated measurements across different concentrations.

作用机制

The mechanism of action of furan-d4 is primarily related to its use as a deuterated solvent or reagent. In NMR spectroscopy, the presence of deuterium atoms reduces the background signal, allowing for clearer observation of the target molecules . In biological studies, the incorporation of deuterium can alter the metabolic pathways and provide insights into the mechanisms of action of various compounds .

相似化合物的比较

Similar Compounds

Furan: The non-deuterated version of furan, with a molecular formula of C4H4O.

Tetrahydrofuran-d8: A fully deuterated version of tetrahydrofuran, used in similar applications as furan-d4.

2,5-Dimethylthis compound: A deuterated derivative of 2,5-dimethylfuran, used in NMR spectroscopy.

Uniqueness

This compound is unique due to its high isotopic purity and specific applications in NMR spectroscopy. The presence of deuterium atoms enhances the resolution and sensitivity of NMR measurements, making it a valuable tool in chemical and biological research .

生物活性

Furan-d4, a deuterated derivative of furan, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its toxicological implications, potential therapeutic applications, and the mechanisms underlying its effects.

This compound is structurally similar to furan, a heterocyclic organic compound known for its volatility and reactivity. Upon metabolic activation, furan is primarily processed by cytochrome P450 2E1 (CYP2E1), leading to the formation of reactive intermediates such as cis-but-2-ene-1,4-dialdehyde (BDA) . BDA exhibits high reactivity towards biomolecules, including amino acids and nucleic acids, which raises concerns regarding its potential mutagenic effects.

Toxicological Implications

Carcinogenicity : Furan has been classified as a probable human carcinogen based on studies demonstrating its ability to induce liver tumors in rodent models. Long-term exposure to furan resulted in hepatocellular adenomas and cholangiocarcinomas at specific dosages . The calculated margins of exposure (MOEs) for neoplastic effects are concerning, particularly for vulnerable populations such as infants and toddlers .

Genotoxicity : In vitro studies indicate that furan can induce chromosomal aberrations and sister chromatid exchanges in mammalian cells. Although furan did not consistently induce gene mutations in bacterial models, it has been associated with oxidative stress-induced DNA damage . The formation of DNA adducts from BDA suggests a direct mechanism for genotoxicity, although the extent of this interaction in vivo remains uncertain.

Therapeutic Potential

Despite its toxicological profile, furan derivatives have shown promise in therapeutic applications. Recent studies highlight the neuroprotective potential of furan-containing compounds. These compounds exhibit antioxidant properties that may mitigate oxidative stress associated with neurodegenerative diseases such as Alzheimer's and Parkinson's . Their ability to modulate inflammatory pathways further supports their use in addressing neuroinflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of furan and its derivatives:

- Neuroprotective Effects : A review highlighted the role of furan-based compounds in promoting neuronal survival and regeneration by scavenging free radicals and enhancing synaptic function .

- Food Safety Concerns : Research on the presence of furan in thermally processed foods indicates that furan can form during cooking processes. The toxicological implications of dietary exposure to furan necessitate further investigation into risk assessment and mitigation strategies .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

2,3,4,5-tetradeuteriofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQBMQCUIZJEEH-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369904 | |

| Record name | Furan-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-90-1 | |

| Record name | Furan-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide details on the analytical method using furan-d4 for furan determination in food?

A2: A recent study [] describes a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the simultaneous determination of furan, 2-methylfuran, and 3-methylfuran in food samples. This method utilizes this compound as an internal standard. The food sample is treated using a headspace technique, where volatile compounds, including furan, partition into the headspace above the sample. This headspace gas is then injected into the GC-MS system. This compound is added to the sample prior to headspace extraction, allowing for accurate quantification of furan by comparing its signal to the known concentration of this compound.

Q2: What are the reported detection limits and recoveries for furan analysis using this compound in the mentioned study?

A3: The study [] reports a detection limit of 0.3 µg/kg and a quantitative limit of 1.0 µg/kg for furan using the HS-GC-MS method with this compound. The recovery of furan ranged from 72 to 110%, with relative standard deviations between 3.3 and 13%. These values demonstrate the sensitivity and reliability of this analytical method for quantifying furan in various food matrices.

Q3: Apart from food analysis, are there other applications of this compound in research?

A4: While the provided research focuses on food analysis, this compound's applications extend to other areas requiring accurate furan quantification. For instance, it can be used in environmental monitoring to measure furan levels in air or water samples []. Similarly, it can be used in toxicological studies investigating the metabolic fate and potential health effects of furan exposure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。